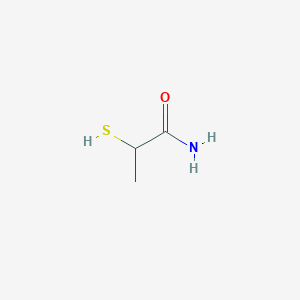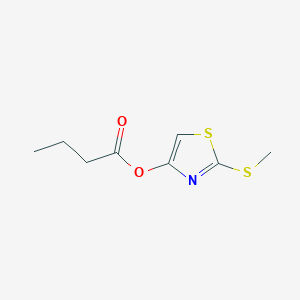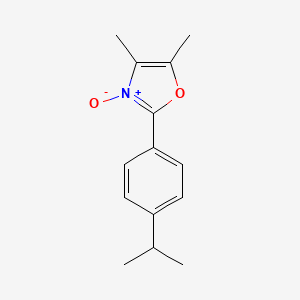
4-(2-Methylpropoxy)benzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropoxy)benzenethiol is an organic compound with the molecular formula C10H14OS It is a derivative of benzenethiol, where the benzene ring is substituted with a 2-methylpropoxy group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)benzenethiol typically involves the following steps:
Starting Material: The synthesis begins with benzenethiol.
Substitution Reaction: The benzenethiol undergoes a substitution reaction with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in an organic solvent like ethanol or acetone.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
4-(2-Methylpropoxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzenethiol derivatives.
科学的研究の応用
4-(2-Methylpropoxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Methylpropoxy)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzenethiol: The parent compound with a thiol group attached to a benzene ring.
4-Methoxybenzenethiol: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
4-Ethylbenzenethiol: Contains an ethyl group instead of a 2-methylpropoxy group.
Uniqueness
4-(2-Methylpropoxy)benzenethiol is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC名 |
4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H14OS/c1-8(2)7-11-9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChIキー |
XJHAXOAGVURQJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)



![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)




![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)

